molecular formula C14H16ClN3O B3142981 N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide CAS No. 515829-75-1

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide

Cat. No.: B3142981
CAS No.: 515829-75-1
M. Wt: 277.75 g/mol
InChI Key: JIAMCNNLSCPTDV-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide is a synthetic organic compound with the molecular formula C14H16ClN3O It is characterized by a pyrazole ring substituted with benzyl and dimethyl groups, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzyl-3,5-dimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and amine .

Scientific Research Applications

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide is unique due to its specific combination of a pyrazole ring with benzyl and dimethyl substitutions and a chloroacetamide moiety.

Properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-15)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAMCNNLSCPTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide

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